Cas no 886142-90-1 (7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

7-クロロ-1,2-ビス(ピリジン-2-イル)-1H,2H,3H,9H-クロメノ[2,3-c]ピロール-3,9-ジオンは、複雑な複素環式化合物であり、ピリジン基とクロメノピロールジオン骨格を有する特徴的な構造を有します。この化合物は、有機合成化学や医薬品中間体としての潜在的な応用が期待され、特にヘテロ環化合物の合成において高い反応性を示します。分子内に複数の窒素原子を含むため、金属イオンとのキレート形成能や、生体活性物質との相互作用が可能です。また、クロロ基の存在により、さらなる誘導体化が容易である点が合成化学上有利です。

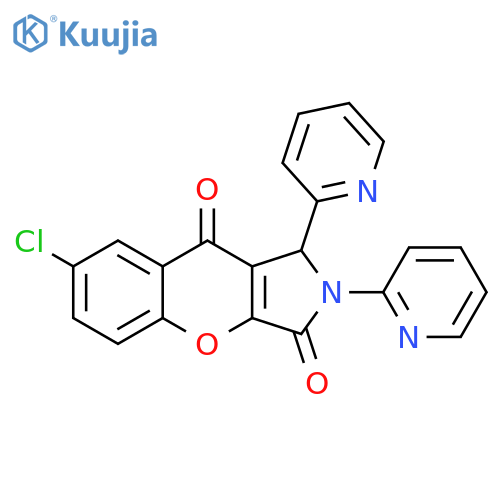

886142-90-1 structure

商品名:7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 化学的及び物理的性質

名前と識別子

-

- 7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione

- F3227-0067

- AKOS016185110

- SR-01000918270

- SR-01000918270-1

- 886142-90-1

- 7-chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 7-chloro-1,2-dipyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

- Z355444698

- VU0605844-1

- AKOS002311560

- [1]Benzopyrano[2,3-c]pyrrole-3,9-dione, 7-chloro-1,2-dihydro-1,2-di-2-pyridinyl-

-

- インチ: 1S/C21H12ClN3O3/c22-12-7-8-15-13(11-12)19(26)17-18(14-5-1-3-9-23-14)25(21(27)20(17)28-15)16-6-2-4-10-24-16/h1-11,18H

- InChIKey: SLUSCSWBPKHDRQ-UHFFFAOYSA-N

- ほほえんだ: N1(C2=NC=CC=C2)C(C2=NC=CC=C2)C2C(=O)C3=CC(Cl)=CC=C3OC=2C1=O

計算された属性

- せいみつぶんしりょう: 389.0567189g/mol

- どういたいしつりょう: 389.0567189g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 2

- 複雑さ: 696

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 72.4Ų

じっけんとくせい

- 密度みつど: 1.55±0.1 g/cm3(Predicted)

- ふってん: 588.8±50.0 °C(Predicted)

- 酸性度係数(pKa): 3.86±0.19(Predicted)

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3227-0067-1mg |

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

886142-90-1 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3227-0067-20μmol |

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

886142-90-1 | 90%+ | 20μl |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3227-0067-5mg |

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

886142-90-1 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3227-0067-40mg |

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

886142-90-1 | 90%+ | 40mg |

$140.0 | 2023-04-26 | |

| Life Chemicals | F3227-0067-75mg |

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

886142-90-1 | 90%+ | 75mg |

$208.0 | 2023-04-26 | |

| Life Chemicals | F3227-0067-2mg |

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

886142-90-1 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3227-0067-15mg |

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

886142-90-1 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3227-0067-3mg |

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

886142-90-1 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3227-0067-30mg |

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

886142-90-1 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3227-0067-50mg |

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

886142-90-1 | 90%+ | 50mg |

$160.0 | 2023-04-26 |

7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

886142-90-1 (7-chloro-1,2-bis(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione) 関連製品

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量